N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine
Description
N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine is a fluorinated aromatic diamine derivative featuring a 4,5-dihydroimidazole moiety attached to a benzene ring substituted with fluorine at the 6-position. This compound is structurally characterized by its dual amine groups on the benzene ring and the partially saturated imidazole ring, which may enhance its binding affinity to biological targets through hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C9H11FN4 |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C9H11FN4/c10-7-2-1-6(11)5-8(7)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |
InChI Key |
OITNLOXAPZLANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis of 4-fluorobenzene-1,3-diamine Derivatives
The synthetic pathway typically begins with a fluorinated nitroaniline precursor, such as 5-chloro-4-fluoro-2-nitroaniline or related derivatives, which undergo nucleophilic aromatic substitution and reduction steps to yield the diamine intermediate.
Procedure Summary:
- Starting Material: 5-chloro-4-fluoro-2-nitroaniline (10 mmol)
- Reagents: Phenols or other nucleophiles (10 mmol), potassium carbonate (20 mmol), and dimethylformamide (DMF, 20 mL)
- Conditions: Stirring at 90 °C for 15-18 hours under inert atmosphere
- Workup: Reaction mixture cooled, poured into water, extracted with ethyl acetate, washed, dried, and solvent removed under reduced pressure to obtain nitro compounds.
Reduction of Nitro Compounds to Diamines
The nitro intermediates are reduced to the corresponding 4-fluoro-6-substituted benzene-1,3-diamines using tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol.
- Reagents: SnCl2·2H2O (7 mmol), ethanol (10 mL)
- Conditions: Reflux at 75 °C for 5-7 hours
- Workup: Neutralization with 10% NaOH, extraction with ethyl acetate, washing, drying, and solvent removal
- Note: The diamine products are often unstable and used immediately for subsequent steps without purification.
Cyclization to Form the Imidazoline Ring
The key step involves the cyclization of the diamine intermediate with a suitable reagent to introduce the 4,5-dihydro-1H-imidazol-2-yl moiety.
- Reagents: Di(1-imidazolyl)methanone (carbonyldiimidazole) or analogous reagents
- Solvent: Tetrahydrofuran (THF)
- Conditions: Cooling the diamine solution in THF under nitrogen atmosphere to 0-5 °C (ice bath), slow addition of carbonyldiimidazole, stirring at room temperature for 2.5 hours
- Isolation: Concentration under reduced pressure, suspension in water and dichloromethane (DCM), filtration, washing, and drying under vacuum at 40 °C for 16 hours
- Yield: Approximately 88% yield of the target compound as a brown solid.
Reaction Table for Cyclization Step:
| Parameter | Details |
|---|---|
| Starting Material | 4-fluorobenzene-1,3-diamine (15.1 g, 120 mmol) |
| Reagent | Di(1-imidazolyl)methanone (23.4 g, 144 mmol) |
| Solvent | Tetrahydrofuran (120 mL) |
| Atmosphere | Nitrogen (inert) |
| Temperature | 0-5 °C (ice bath) initially, then room temperature |
| Reaction Time | 2.5 hours |
| Workup | Filtration after suspension in water/DCM, washing, drying |
| Yield | 88% (16.0 g, 105 mmol) |
| Product Form | Brown solid |
Analytical Characterization
- LCMS: Retention time (Rt) ~0.57 min; molecular ion peak consistent with [M-H]+ = 151.1
- NMR (400 MHz, DMSO-d6): Characteristic broad singlets at 10.73 ppm and 10.61 ppm corresponding to NH protons of the imidazoline ring and aromatic amines.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 5-chloro-4-fluoro-2-nitroaniline | Phenols, K2CO3, DMF, 90 °C, 15-18 h | Nitro-substituted intermediate | ~81 | Crude product used directly |
| 2 | Reduction | Nitro intermediate | SnCl2·2H2O, EtOH, reflux 75 °C, 5-7 h | 4-fluoro-6-substituted benzene-1,3-diamine | Not isolated | Used immediately due to instability |
| 3 | Cyclization | Diamine intermediate | Di(1-imidazolyl)methanone, THF, N2, 0-25 °C, 2.5 h | N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine | 88 | Isolated and purified |
Chemical Reactions Analysis
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The compound’s fluorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
Examples :
- 2-Chloro-6-fluoro-1H-benzo[d]imidazole (Similarity: 0.82)
- 2-Chloro-7-fluoro-1H-benzo[d]imidazole (Similarity: 0.78) Key Differences: These analogs retain a benzimidazole core with halogen substitutions but lack the dihydroimidazole and dual amine groups.
Anti-HIV Polyamine Derivatives
Example: Cyclam substituted with N-(2-aminoethyl)propane-1,3-diamine Key Differences: These macrocyclic compounds prioritize polyamine chains for viral entry inhibition, unlike the target compound’s planar aromatic system . Comparison: The target compound’s compact structure may limit anti-HIV activity but could be advantageous in targeting smaller enzymatic active sites .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Fluorine vs. Halogen Effects : Fluorine’s electronegativity and small size in the target compound may enhance target binding precision compared to bulkier halogens (e.g., bromine in ESR1150), reducing off-target interactions .
Ring Saturation : The dihydroimidazole’s partial saturation could balance rigidity and flexibility, improving pharmacokinetic properties over fully aromatic (e.g., benzimidazoles) or fully saturated (e.g., imidazolidines) systems .
Synthetic Accessibility : and highlight that fluorinated diamines are synthesized via condensation reactions under inert atmospheres, suggesting feasible scalability for the target compound .
Biological Activity
N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, including anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It includes a fluorobenzene moiety and a dihydroimidazole group, which are crucial for its biological interaction mechanisms.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
- IC50 Values : The compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF breast cancer cell lines, indicating moderate potency in inducing apoptosis .
- Mechanism of Action : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest at the sub-G1 phase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the imidazole and fluorobenzene moieties significantly influence biological activity. For instance:
- Substituting different groups on the imidazole ring can enhance cytotoxicity. A derivative with a thiazole group exhibited high selectivity and potency against specific cancer targets .
Study 1: Cytotoxicity Against Glioblastoma
In a study focusing on glioblastoma cell lines (U87), derivatives of this compound were evaluated for their cytotoxic effects. The most promising derivative showed an IC50 value of 45.2 ± 13.0 μM, which was comparable to doxorubicin (IC50 = 57.89 ± 0.19 μM) .
Study 2: In Vivo Efficacy
In vivo studies conducted on tumor-bearing mice demonstrated that administration of this compound led to significant tumor growth suppression compared to control groups. These findings support its potential for further development as an anti-cancer agent .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type | Mechanism |
|---|---|---|---|
| This compound | 25.72 ± 3.95 | MCF Breast Cancer | Apoptosis induction |
| Drug 2 (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline) | 45.2 ± 13.0 | U87 Glioblastoma | Cell cycle arrest |
| Doxorubicin | 57.89 ± 0.19 | Various | DNA intercalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
